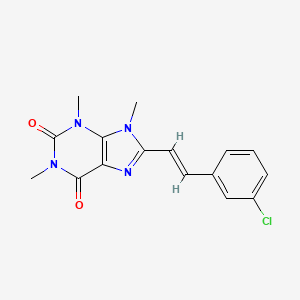
1,3,7-Trimethyl-8-(3-chlorostyryl)xanthine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,7-Trimethyl-8-(3-chlorostyryl)xanthine is an organic compound belonging to the class of xanthines. Xanthines are purine derivatives with a ketone group conjugated at carbons 2 and 6 of the purine moiety . . It is a derivative of caffeine, modified with a chlorostyryl group, which imparts unique properties to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-Trimethyl-8-(3-chlorostyryl)xanthine typically involves the following steps:
Starting Materials: The synthesis begins with caffeine, which is a naturally occurring xanthine derivative.
Chlorostyryl Group Introduction: The chlorostyryl group is introduced through a reaction with 3-chlorostyrene. This reaction is typically carried out under basic conditions, using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the caffeine and facilitate the nucleophilic addition to the styrene derivative.
Reaction Conditions: The reaction is usually conducted in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures (around 80-100°C) to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to maintain consistent reaction conditions and improve yield.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
化学反応の分析
反応の種類
1,3,7-トリメチル-8-(3-クロロスティリル)キサンチンは、以下の化学反応など、さまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)などの酸化剤を使用して酸化し、対応する酸化生成物を生成できます。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤を使用して、クロロスティリル基を還元する還元反応を実施できます。
置換: クロロスティリル基は、アミンやチオールなどの求核剤との求核置換反応を起こし、置換誘導体になります。
一般的な試薬と条件
酸化: 酸性または中性条件での過マンガン酸カリウム(KMnO4)。
還元: 無水エーテル中の水素化リチウムアルミニウム(LiAlH4)またはメタノール中の水素化ホウ素ナトリウム(NaBH4)。
置換: トリエチルアミン(TEA)などの塩基の存在下での、アミンやチオールなどの求核剤。
主な生成物
酸化: 追加の酸素含有官能基を持つ酸化誘導体。
還元: 水素化されたクロロスティリル基を持つ還元誘導体。
置換: 塩素原子を置き換えるさまざまな官能基を持つ置換誘導体。
4. 科学研究への応用
1,3,7-トリメチル-8-(3-クロロスティリル)キサンチンは、いくつかの科学研究に適用されています。
化学: キサンチン誘導体の反応性とそのさまざまな試薬との相互作用を研究するためのモデル化合物として使用されます。
生物学: 特にアデノシン受容体との相互作用など、生物系に対するその影響について研究されています。
医学: アデノシン受容体拮抗薬としての役割など、潜在的な治療用途が探求されています。これは、喘息や特定の神経障害の治療に役立つ可能性があります。
産業: 新しい材料の開発や他の生物活性化合物を合成するための前駆体として使用されています。
科学的研究の応用
1,3,7-Trimethyl-8-(3-chlorostyryl)xanthine has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of xanthine derivatives and their interactions with various reagents.
Biology: Investigated for its effects on biological systems, particularly its interactions with adenosine receptors.
Medicine: Explored for potential therapeutic applications, including its role as an adenosine receptor antagonist, which may have implications in treating conditions like asthma and certain neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for synthesizing other bioactive compounds.
作用機序
1,3,7-トリメチル-8-(3-クロロスティリル)キサンチンの作用機序は、アデノシン受容体との相互作用に関係しています。アデノシン受容体拮抗薬として、これらの受容体に結合し、その活性を阻害します。これにより、覚醒状態の亢進や気管支拡張などのさまざまな生理学的効果が生まれます。 この化合物は、主にA1およびA2Aアデノシン受容体を標的とし、そのシグナル伝達経路を調節し、細胞応答に影響を与えます .
類似化合物との比較
類似化合物
カフェイン: コーヒーや紅茶に含まれる、よく知られた興奮剤である1,3,7-トリメチルキサンチン。
テオフィリン: 呼吸器疾患の治療に気管支拡張薬として使用される、1,3-ジメチルキサンチン。
テオブロミン: チョコレートに含まれ、軽い興奮効果で知られる3,7-ジメチルキサンチン。
独自性
1,3,7-トリメチル-8-(3-クロロスティリル)キサンチンは、クロロスティリル基の存在により、独特の化学的および生物学的特性を備えています。この修飾により、アデノシン受容体との相互作用能力が向上し、他のキサンチン誘導体とは異なる薬理学的プロファイルが実現します。
特性
分子式 |
C16H15ClN4O2 |
|---|---|
分子量 |
330.77 g/mol |
IUPAC名 |
8-[(E)-2-(3-chlorophenyl)ethenyl]-1,3,9-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C16H15ClN4O2/c1-19-12(8-7-10-5-4-6-11(17)9-10)18-13-14(19)20(2)16(23)21(3)15(13)22/h4-9H,1-3H3/b8-7+ |
InChIキー |
MHYRUZOJQQLLQS-BQYQJAHWSA-N |
異性体SMILES |
CN1C(=NC2=C1N(C(=O)N(C2=O)C)C)/C=C/C3=CC(=CC=C3)Cl |
正規SMILES |
CN1C(=NC2=C1N(C(=O)N(C2=O)C)C)C=CC3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















